N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a thiadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base to form 1,3,4-thiadiazole.
Introduction of the piperazine moiety: The thiadiazole intermediate is then reacted with a piperazine derivative, such as 4-(thiophene-2-carbonyl)piperazine, under appropriate conditions.
Acylation: The final step involves the acylation of the piperazine-thiadiazole intermediate with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the carbonyl group of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine moiety and potential bioactivity.
N-(2-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide:
Uniqueness
N-phenyl-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of a thiophene ring, a piperazine moiety, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-phenyl-2-[[5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S3/c25-16(20-14-5-2-1-3-6-14)13-28-19-22-21-18(29-19)24-10-8-23(9-11-24)17(26)15-7-4-12-27-15/h1-7,12H,8-11,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHANPARCCWDIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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